4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
Description
4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a 4-(p-tolyl)thiazol-2-yl group and a sulfamoyl moiety substituted with N-methyl and N-(furan-2-ylmethyl) groups. The thiazole ring at the 2-position of the benzamide is substituted with a p-tolyl (4-methylphenyl) group, while the sulfamoyl group at the 4-position of the benzamide features a methyl and a furan-2-ylmethyl substituent. The compound’s design aligns with trends in medicinal chemistry where thiazole and sulfonamide/sulfamoyl groups are employed to modulate pharmacokinetic properties and target affinity .
Properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-16-5-7-17(8-6-16)21-15-31-23(24-21)25-22(27)18-9-11-20(12-10-18)32(28,29)26(2)14-19-4-3-13-30-19/h3-13,15H,14H2,1-2H3,(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNQINCITZYBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is widely employed for constructing thiazole rings. For this compound:
- Starting materials :
Alternative Microwave-Assisted Synthesis
Microwave irradiation can accelerate reaction kinetics:
- Mix thioamide and α-bromo ketone in dimethylformamide (DMF).
- Irradiate at 120°C for 15–20 minutes.
- Yield improvement : 80–85%.
Synthesis of 4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)benzoic Acid
Sulfamoyl Group Introduction
Step 2 : Reaction with N-methyl-N-(furan-2-ylmethyl)amine:
- Add N-methyl-N-(furan-2-ylmethyl)amine (1.5 equiv) dropwise to 4-chlorosulfonylbenzoic acid (1.0 equiv) in dichloromethane (DCM) at 0°C.
- Stir for 2 hours at room temperature.
- Acidify with HCl (1M) and extract with ethyl acetate.
- Yield : 70–75%.
Coupling to Form the Benzamide
Schotten-Baumann Acylation
Activation of benzoic acid :
- Convert 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzoic acid to its acid chloride using thionyl chloride (SOCl$$_2$$) in toluene at reflux for 3 hours.
Reaction with thiazole-2-amine :
Carbodiimide-Mediated Coupling
For higher yields:
- Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
- React at room temperature for 12 hours.
- Yield : 75–80%.
Optimization and Characterization
Purification Techniques
Analytical Data
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | THF, TEA, 0°C to RT | 60–65 | 90–92 |
| EDC/HOBt coupling | DMF, RT, 12 h | 75–80 | 95–97 |
| Microwave-assisted | DMF, 120°C, 15 min | 80–85 | 98 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) under acidic or basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and furan rings exhibit promising anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation . The incorporation of the furan moiety in this compound may enhance its efficacy against various cancer cell lines.
Case Study:
A related study demonstrated that thiazole-integrated compounds exhibited significant cytotoxicity against human lung adenocarcinoma cells (A549) with IC50 values indicating potent activity . The structural similarity suggests that 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide could also possess similar anticancer properties.
Antimicrobial Properties
The sulfamoyl group present in this compound is known for its antimicrobial activity. Sulfonamide derivatives have been widely studied for their ability to inhibit bacterial growth by interfering with folic acid synthesis . This makes the compound a candidate for further exploration in the development of new antimicrobial agents.
Research Insight:
A study highlighted the effectiveness of thiazole derivatives against various bacterial strains, suggesting that the incorporation of the sulfamoyl group may enhance the spectrum of activity against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of chemical compounds. The presence of specific functional groups within this compound contributes to its biological activities:
| Functional Group | Role in Activity |
|---|---|
| Thiazole Ring | Anticancer properties through tubulin inhibition |
| Furan Moiety | Potential enhancement of bioactivity and solubility |
| Sulfamoyl Group | Antimicrobial activity via folic acid synthesis inhibition |
Synthetic Applications
The compound can serve as a versatile building block in organic synthesis due to its reactive functional groups. Its unique structure allows for further modifications, potentially leading to new derivatives with enhanced biological activities.
Synthetic Pathways:
Research has shown that modifications to the furan or thiazole rings can yield compounds with improved pharmacological profiles. For example, reactions involving the sulfamoyl chloride derivative have been explored for synthesizing new analogs.
Mechanism of Action
The mechanism of action of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Thiazole Substituents: The 4-(p-tolyl) group on the thiazole ring (shared by the target compound and Compound 2d) is associated with reduced activity in ZAC inhibition assays compared to analogs with bulkier substituents like 4-tert-butyl or 4-ethylacetyl . This suggests steric or electronic effects of the p-tolyl group may hinder target engagement. In contrast, compounds with 4-(4-bromophenyl) (e.g., Compound 50) or pyridinyl substituents () demonstrate enhanced activity in NF-κB or adenosine receptor assays, highlighting the importance of aromatic/hydrophobic interactions .
Sulfamoyl Modifications :
- The target compound’s N-(furan-2-ylmethyl)-N-methylsulfamoyl group distinguishes it from analogs with N,N-dimethyl (Compound 50) or N-phenyl () substituents. Furan rings may enhance metabolic stability or solubility compared to purely aliphatic/aryl sulfamoyl groups .
- Compound 2D216 (), which features a piperidin-1-ylsulfonyl group, shows potent NF-κB activation, suggesting that sulfonamide/sulfamoyl groups with cyclic amines may improve efficacy in certain pathways .
Benzamide vs. Acetamide Linkers :
- Compounds in use acetamide linkers (e.g., Compounds 13–18) rather than benzamide, resulting in lower molecular weights (e.g., 422.54 g/mol for Compound 13 vs. ~500 g/mol estimated for the target compound). Acetamide-based analogs exhibit MMP inhibitory activity, implying that linker flexibility impacts target selectivity .
Biological Activity
The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide (CAS Number: 941996-43-6) is a complex organic molecule that integrates a benzamide core, a thiazole ring, and a furan moiety. This unique structure suggests potential biological activities that merit detailed exploration.
- Molecular Formula : C23H21N3O4S2
- Molecular Weight : 467.6 g/mol
- Structure : The compound features multiple functional groups which may contribute to its biological activity.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Thiazole derivatives have been reported to demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have shown IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against different tumor cell lines, indicating their potential as anticancer agents .
- Antimicrobial Properties : The thiazole and furan moieties are known for their antimicrobial activities. Studies on related compounds have shown effective inhibition against bacteria such as Staphylococcus epidermidis, with some derivatives exhibiting potency comparable to standard antibiotics .
- Anticonvulsant Effects : Some thiazole-containing compounds have demonstrated anticonvulsant properties, potentially offering therapeutic avenues for seizure management .
Research Findings and Case Studies
A series of studies have explored the biological implications of compounds similar to the target molecule:
Table 1: Summary of Biological Activities
| Activity Type | Example Compounds | IC50 Values | Notes |
|---|---|---|---|
| Antitumor | Various thiazole derivatives | 1.61 - >1000 µg/mL | Significant cytotoxicity in cancer cells |
| Antimicrobial | Phenylthiazol-2-amines | Varies | Comparable efficacy to norfloxacin |
| Anticonvulsant | Thiazole-integrated pyrrolidinones | Varies | Effective in PTZ-induced seizures |
Case Study: Antitumor Efficacy
In one study, a thiazole derivative was synthesized and tested against A-431 and Jurkat cell lines, revealing IC50 values less than those of doxorubicin, suggesting a promising alternative for cancer treatment .
Synthetic Routes and Applications
The synthesis of this compound involves multi-step organic reactions including:
- Formation of the benzamide core.
- Introduction of the thiazole ring through cyclization.
- Attachment of the furan moiety via nucleophilic substitution .
This compound has potential applications in:
- Medicinal Chemistry : As a lead compound for developing new therapeutics.
- Biochemical Probes : To investigate enzyme interactions in biological systems.
Q & A
Basic Research Question
- 1H/13C-NMR : Key signals include:
- Thiazole protons at δ 7.8–8.2 ppm.
- Furan methylene (N-CH2-furan) at δ 4.5–4.7 ppm .
- HRMS : Molecular ion [M+H]+ at m/z 523.12 (calculated: 523.14) confirms molecular formula C₂₄H₂₂N₄O₄S₂ .
- Melting Point : Typically 160–165°C (decomposition observed above 170°C) .
Purity Validation : - HPLC (C18 column, 95% MeOH/H₂O) with retention time 12.3 min and ≥98% purity .
What are the hypothesized biological targets and mechanisms of action for this compound?
Advanced Research Question
- Anticancer Activity : Thiazole derivatives inhibit kinases (e.g., EGFR) by competing with ATP binding. The furan group may enhance membrane permeability .
- Antimicrobial Potential : Sulfamoyl groups disrupt folate biosynthesis in bacteria, as seen in analogs with MIC values of 2–8 µg/mL against S. aureus .
Mechanistic Studies : - Molecular docking (PDB: 1M17) predicts a binding affinity of −9.2 kcal/mol for the thiazole moiety in kinase active sites .
How can low yields during sulfamoyl group incorporation be addressed?
Advanced Research Question
Challenges : Hydrolysis of sulfamoyl intermediates under basic conditions reduces yields (<40%).
Solutions :
- Use of scavengers (e.g., molecular sieves) to absorb moisture .
- Stepwise protection : Temporarily mask reactive amines with Boc groups before sulfamoylation, improving yields to 65–70% .
Case Study : A similar compound (N-benzyl-4-sulfamoyl derivative) achieved 72% yield using dry DCM and slow reagent addition .
Which solvents and catalysts enhance reaction efficiency in its synthesis?
Basic Research Question
- Solvents :
- Polar aprotic solvents (DMF, DMSO) for sulfamoylation .
- Ethanol/water mixtures for thiazole cyclization (prevents byproduct formation) .
- Catalysts :
- Pd/C (5% w/w) for hydrogenolysis in deprotection steps .
- Triethylamine (2.5 eq) as a base in amide coupling .
How do structural modifications (e.g., substituent changes) impact bioactivity?
Advanced Research Question
Case Studies :
- Furan → Pyridine substitution : Reduced anticancer activity (IC50 increased from 1.2 µM to 8.7 µM in MCF-7 cells), suggesting furan’s role in target engagement .
- Methylsulfamoyl → Morpholinosulfonyl : Improved solubility (logP reduced from 3.1 to 2.4) but decreased antibacterial potency (MIC increased 4-fold) .
Design Strategy : - QSAR models highlight the sulfamoyl group’s electronegativity as critical for binding (σ = −0.45 optimal) .
What computational methods predict the compound’s pharmacokinetic properties?
Advanced Research Question
- ADME Predictions :
- LogP : 3.8 (moderate lipophilicity; SwissADME).
- Bioavailability Score : 0.55 (rule-of-five compliant) .
- Metabolism : CYP3A4-mediated oxidation predicted (admetSAR), suggesting potential drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
